
S-butyl phenylthiocarbamate
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Overview
Description
S-butyl phenylthiocarbamate: is an organic compound with the molecular formula C11H15NOS . It belongs to the class of thiocarbamates, which are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-butyl phenylthiocarbamate typically involves the reaction of phenyl isothiocyanate with butylamine . The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or chloroform . The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Hydrolysis
Mechanism : In aqueous conditions, S-butyl phenylthiocarbamate undergoes hydrolysis to form phenylthiocarbamic acid and butanol. The reaction involves nucleophilic attack by water on the thiocarbonyl carbon, breaking the C=S bond .
Conditions :
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Catalyst : Acidic or basic conditions.
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Outcomes :
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Phenylthiocarbamic acid (unstable intermediate).
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Butanol as a byproduct.
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Reaction with Grignard Reagents
Mechanism : Thiocarbamates react with Grignard reagents (e.g., mesitylmagnesium bromide) to form secondary amides. The Grignard reagent abstracts the thiophenolate group, leaving behind a carbamate intermediate that rearranges to an amide .
Conditions :
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Reagents : Grignard reagents (e.g., mesitylmagnesium bromide).
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Solvent : Dry 2-MeTHF.
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Temperature : 0°C to room temperature.
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Yield : High yields (e.g., N-(tert-butyl)-2,4,6-trimethylbenzamide) .
Oxidation
Mechanism : Thiocarbamates undergo S-oxidation by peracids (e.g., mCPBA) to form sulfoxides or sulfones. These oxidized derivatives act as potent carbamoylation agents, reacting with thiols like glutathione .
Conditions :
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Oxidizing Agent : Peracids (e.g., mCPBA).
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Outcomes :
Thiocarbamate Ligation
Mechanism : A thiol–thioester exchange reaction occurs between thiocarbamates and thiols (e.g., cysteine residues). This reaction is chemoselective and efficient in neutral aqueous conditions .
Conditions :
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Thiol Source : Peptides with cysteine residues.
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Solvent : Aqueous buffer.
Decomposition to Isocyanates
Mechanism : Treatment with base converts thiocarbamates into isocyanates, which can react with external nucleophiles (e.g., alkoxides) to form substituted ureas .
Conditions :
Scientific Research Applications
S-butyl phenylthiocarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Industry: It is used in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of S-butyl phenylthiocarbamate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- S-propyl phenylthiocarbamate
- S-isopropyl phenylthiocarbamate
- S-(p-tolyl) phenylthiocarbamate
- S-butyl (m-tolyl) thiocarbamate
Comparison: S-butyl phenylthiocarbamate is unique due to its specific butyl group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the butyl group may influence its solubility, reactivity, and interaction with biological targets .
Properties
CAS No. |
17425-13-7 |
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Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
S-butyl N-phenylcarbamothioate |
InChI |
InChI=1S/C11H15NOS/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) |
InChI Key |
RBMBWWIPNLXVQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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